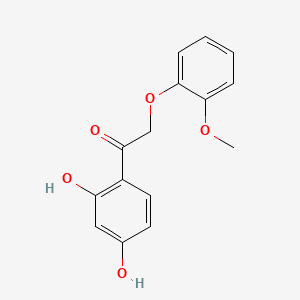

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

Descripción general

Descripción

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and a methoxyphenoxy group attached to an ethanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone can be synthesized through a multi-step process involving the following key steps:

Starting Materials: The synthesis begins with commercially available 2,4-dihydroxybenzaldehyde and 2-methoxyphenol.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,4-dihydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as sodium hydroxide.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antioxidant Properties : The presence of hydroxyl groups in 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone enhances its ability to scavenge free radicals. This property is crucial for therapeutic applications in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects. This makes this compound a candidate for developing treatments for inflammatory conditions.

- Anticancer Potential : Research indicates that this compound may have anticancer properties due to its ability to modulate various biological pathways involved in cell proliferation and apoptosis. Its structural analogs have shown promise in inhibiting cancer cell growth.

- Enzyme Inhibition : Interaction studies have indicated that this compound may bind to specific enzymes and receptors, which is essential for understanding its pharmacodynamics. Notably, it has been explored for its potential as an inhibitor of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process often includes:

- Formation of the phenolic structure through hydroxylation reactions.

- Coupling reactions to attach the methoxyphenoxy group.

This compound serves as a lead structure for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility profiles.

Several case studies have documented the biological activities of compounds related to this compound:

- A study demonstrated the antioxidant activity of similar phenolic compounds in reducing oxidative stress markers in cellular models.

- Research on butyrylcholinesterase inhibitors has highlighted the potential of derivatives of this compound in treating Alzheimer's disease by improving cholinergic function .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cell Signaling Pathways: It may modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparación Con Compuestos Similares

- 1-(4-Hydroxy-3-methoxyphenyl)methanediol

- 2,4-Dihydroxyacetophenone

- 2-Methoxy-4-hydroxybenzaldehyde

Comparison: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone is unique due to the combination of hydroxyl and methoxyphenoxy groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced antioxidant and potential therapeutic effects, making it a valuable compound for further research and development.

Actividad Biológica

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone, also known by its CAS number 137987-88-3, is a synthetic organic compound characterized by a complex phenolic structure. Its molecular formula is C₁₅H₁₄O₅, featuring two hydroxyl groups and a methoxy group. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound consists of:

- Hydroxyl Groups : Two hydroxyl (-OH) groups that enhance antioxidant properties.

- Methoxy Group : A methoxy (-OCH₃) group that can influence the compound's solubility and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound may exhibit several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups is crucial for scavenging free radicals, which is vital in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar phenolic compounds have demonstrated the ability to reduce inflammation through various mechanisms, including the modulation of inflammatory mediators .

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the induction of apoptosis in cancer cells .

While specific mechanisms for this compound remain largely undocumented, its structural analogs indicate possible interactions with biological targets such as enzymes and receptors. These interactions are essential for understanding the pharmacodynamics and therapeutic potential of the compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(3-Hydroxyphenyl)-2-(4-methoxyphenoxy)ethanone | 123456-78-9 | Contains a methoxy group on a different aromatic ring |

| 1-(4-Hydroxyphenyl)-2-(3-methoxyphenoxy)ethanone | 987654-32-1 | Exhibits different biological activities due to substitution patterns |

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenoxy)propan-1-one | 112233-44-5 | Larger propanone side chain affects solubility and reactivity |

This table illustrates how structural modifications can lead to variations in biological activity and therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of compounds similar to this compound:

- Antioxidant Activity : Research on coniferyl alcohol, a related compound, demonstrated significant antioxidant properties attributed to its phenolic structure. It effectively neutralizes free radicals and protects against oxidative damage .

- Anti-inflammatory Effects : Studies have shown that derivatives of sinapyl alcohol exhibit notable anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokines .

- Anticancer Properties : Compounds structurally related to this compound have been tested for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in breast cancer models .

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-14-4-2-3-5-15(14)20-9-13(18)11-7-6-10(16)8-12(11)17/h2-8,16-17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHGJBZYDIITOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160414 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-88-3 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.